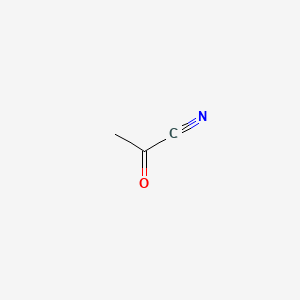

Pyruvonitrile

Descripción

Historical Context of Pyruvonitrile Studies

Early investigations into this compound were primarily centered on its synthesis and basic chemical properties. One of the initial methods for its preparation involved the reaction of acetyl chloride with cyanide sources. wikipedia.org Another synthesis route involves the high-temperature reaction of ketene (B1206846) and hydrogen cyanide at 350 °C. wikipedia.org Over the years, its role in organic synthesis has been explored, for instance, in the synthesis of cuprate-carbonyl π-complexes. sigmaaldrich.comsigmaaldrich.com More recently, the focus has shifted towards its spectroscopic properties and its potential relevance in extraterrestrial environments.

Significance of this compound in Chemical and Astrophysical Sciences

The significance of this compound spans both chemistry and astrophysics. In chemistry, it serves as a precursor for other organic molecules and is of interest in the study of prebiotic chemical pathways. nih.govucl.ac.uk Experiments have shown that the reaction of ketene with hydrogen cyanide (HCN) can readily produce this compound at low temperatures, suggesting its potential role as a precursor to pyruvic acid in prebiotic scenarios. nih.govnasa.gov

In astrophysics, this compound is considered a potential candidate for detection in the interstellar medium (ISM). researchgate.net Its sizable dipole moment makes it amenable to detection via rotational spectroscopy. researchgate.netifpan.edu.pl The presence of such complex organic molecules in space provides valuable insights into the chemical evolution of molecular clouds and the potential for the formation of life's building blocks beyond Earth. aip.org The study of its photoionization and dissociative photoionization provides crucial data for modeling its behavior in the photon-dominated regions of the ISM. aip.org

Overview of Major Research Trajectories on this compound

Current research on this compound is progressing along several key trajectories:

Rotational Spectroscopy and Astrophysical Detection: A primary focus of modern research is the detailed analysis of this compound's rotational spectrum. researchgate.netresearchgate.netifpan.edu.pl These studies provide the precise frequency data necessary for its potential detection in the interstellar medium using radio telescopes. researchgate.net Extensive measurements have been carried out up to 324 GHz, providing a comprehensive dataset for astronomers. researchgate.netresearchgate.net

Prebiotic Chemistry: Researchers are investigating the role of this compound in prebiotic chemical networks. nih.govucl.ac.uk Its formation from simple, abundant molecules like ketene and HCN, and its potential to hydrolyze into pyruvic acid, a key molecule in metabolic pathways, make it a significant area of study for understanding the origins of life. nih.govresearchgate.net

Photochemistry and Reaction Dynamics: The photochemical and thermal reactions of this compound are another active area of research. wikipedia.org Studies on its unimolecular decomposition and isomerization provide fundamental insights into its stability and reactivity under various conditions, which is also relevant for understanding its fate in astrophysical environments. wikipedia.org For instance, at high temperatures (470 °C), it undergoes unimolecular decomposition. wikipedia.org

Theoretical and Computational Chemistry: Quantum chemical calculations are extensively used to complement experimental findings. aip.org These theoretical studies help in the interpretation of spectroscopic data, the characterization of its molecular structure, and the investigation of its reaction mechanisms. aip.org

Research Findings on this compound

| Research Area | Key Findings | References |

| Synthesis | Can be synthesized from acetyl chloride and cyanide sources, or from ketene and hydrogen cyanide at high temperatures. | wikipedia.org |

| Astrophysical Relevance | Considered a candidate for interstellar detection due to its sizable dipole moment. Laboratory rotational spectra provide necessary data for astronomical searches. | researchgate.netifpan.edu.pl |

| Prebiotic Chemistry | Can be formed from the reaction of ketene and HCN at low temperatures, suggesting a role as a precursor to pyruvic acid in prebiotic environments. | nih.govnasa.gov |

| Spectroscopy | Extensive rotational spectra have been measured up to 324 GHz. The electric dipole moment has been precisely determined. | researchgate.netresearchgate.netifpan.edu.pl |

| Photochemistry | Undergoes unimolecular decomposition at 470 °C. | wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

acetyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-3(5)2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHWVVRQCGZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212430 | |

| Record name | 2-Oxopropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxopropiononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

631-57-2 | |

| Record name | Propanenitrile, 2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxopropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULO441649V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Pyruvonitrile and Its Derivatives

Classical Preparative Routes to Pyruvonitrile

This compound, also known as acetyl cyanide, is a valuable electrophile in organic synthesis. google.com Its preparation has been achieved through several classical methods that have been refined over time.

Acyl Halide Reactions with Metal Cyanides

A primary and well-established method for synthesizing this compound involves the reaction of an acyl halide, such as acetyl chloride or acetyl bromide, with a metal cyanide. rsc.org This nucleophilic substitution reaction replaces the halide with a cyanide group. Copper(I) cyanide is a frequently used reagent, often yielding good results. For instance, the reaction of acetyl bromide with one molar equivalent of copper(I) cyanide, heated under reflux for 1.5 to 2 hours without a solvent, produces this compound in 85-87% yield.

The use of alkali metal cyanides, such as sodium cyanide, is also common, sometimes in the presence of a heavy metal cyanide catalyst like copper(I) cyanide to improve efficiency, particularly for commercial-scale production. google.com These reactions can be performed in a two-phase system (solid-liquid) or in a suitable solvent. google.com For example, reacting acetyl chloride with sodium cyanide in the presence of copper(I) cyanide and o-dichlorobenzene as a solvent at 150°C for two hours is a documented method. google.com

Table 1: Examples of this compound Synthesis from Acyl Halides

| Acyl Halide | Cyanide Reagent | Catalyst | Solvent | Conditions | Yield |

| Acetyl bromide | Copper(I) cyanide | None | None | Reflux, 1.5-2 hours | 85-87% |

| Acetyl chloride | Sodium cyanide | Copper(I) cyanide | o-Dichlorobenzene | 150°C, 2 hours (in autoclave) | Not specified |

| Trichloroacetyl bromide | Silver cyanide | None | Not specified | Cooling, then heating on water-bath | Not specified |

Oxidation of Cyanohydrins

The oxidation of cyanohydrins presents another classical pathway to acyl cyanides. rsc.org In the case of this compound, the corresponding cyanohydrin precursor is 2-hydroxypropanenitrile, also known as lactonitrile (B165350). google.comwikipedia.org Lactonitrile is synthesized by the addition of hydrogen cyanide to acetaldehyde. wikipedia.orglookchem.com While the oxidation of cyanohydrins is a recognized general method for preparing acyl cyanides, specific reagents and conditions for the direct oxidation of lactonitrile to this compound are not extensively detailed in readily available literature. rsc.org Conversely, the reverse reaction, the hydrogenation of this compound to form lactonitrile using a reduced nickel catalyst, is well-documented. google.com

Reaction from Formaldehyde (B43269) and Ammonia (B1221849)

Some chemical databases suggest that this compound can be produced from the reaction of formaldehyde and ammonia at elevated temperatures. However, this synthetic route is not substantiated by detailed reports in the primary scientific literature. The reaction between formaldehyde and ammonia is known to produce a complex mixture of products, including hexamethylenetetraamine, and upon hydrolysis, can yield various amino acids, with glycine (B1666218) being predominant. A direct and selective synthesis of this compound (CH₃COCN) from these one-carbon precursors (formaldehyde and ammonia) is chemically improbable and lacks a clear, documented mechanism.

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry has explored more complex applications and derivatives of this compound, including oximes and its use in catalytic cycles.

Synthesis of O-Benzyloxime Derivatives of this compound

A known derivative of this compound is this compound, O-benzyloxime, which has the IUPAC name (1Z)-N-(phenylmethoxy)ethanimidoyl cyanide. vulcanchem.com The synthesis of oxime derivatives generally involves reacting a carbonyl compound with hydroxylamine (B1172632) or its derivatives. numberanalytics.com For this compound, this would involve a two-step process.

The first step is the formation of a tetrahedral intermediate by reacting this compound (acetyl cyanide) with a hydroxylamine. Studies on the reaction between acetyl cyanide and phenylhydroxylamine have shown that such intermediates are readily formed and can be detected by NMR spectroscopy. rsc.orgic.ac.uk The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acetyl cyanide. ic.ac.uk

The second step involves the O-benzylation of the resulting this compound oxime. This is typically achieved by reacting the oxime with benzyl (B1604629) chloride in the presence of a base to form the corresponding O-benzyl oxime ether.

Catalytic Synthesis of O-Functionalized Cyanohydrins Utilizing this compound

This compound itself is utilized as a key reagent in certain advanced catalytic syntheses. A notable example is the efficient conversion of aldehydes to acylated cyanohydrins. This process is catalyzed by a system comprising tri-n-butyltin cyanide and this compound. The reaction proceeds readily with a variety of aldehydes at temperatures between 25-50°C, affording excellent yields in 4 to 30 hours. In this catalytic cycle, this compound acts as an acyl cyanide source to functionalize the cyanohydrin intermediate.

Domino Synthesis Protocols Involving Nitrile-Derived Amidoximes

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient strategy in organic synthesis. ias.ac.in This approach has been successfully applied to the synthesis of complex heterocyclic structures starting from simpler, active nitrile substrates like this compound. ias.ac.in A notable application is the one-pot domino protocol for synthesizing pyrimidine-incorporated 1,5-benzodiazepine analogues. ias.ac.inresearchgate.net

This process begins with the conversion of a nitrile-bearing 1,5-benzodiazepine, itself derived from this compound, into its corresponding amidoxime (B1450833). researchgate.net The synthesis of the initial 1,5-benzodiazepine (a precursor to the amidoxime) involves the cyclocondensation of o-phenylenediamine (B120857) with intermediates derived from this compound. ias.ac.in The subsequent reaction of the nitrile group with hydroxylamine hydrochloride yields the crucial amidoxime intermediate. researchgate.net

The key domino sequence is initiated by the cycloaddition of the nitrile-derived amidoxime with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This reaction, often facilitated by a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave conditions, proceeds through a series of tandem C-O and C-N bond-forming steps. ias.ac.inresearchgate.netresearchgate.net The process culminates in a concurrent cyclo-condensation of the intermediate, ultimately furnishing the target pyrimidine-fused 1,5-benzodiazepine derivative. researchgate.net This one-pot approach is recognized for its efficiency, atom economy, and ability to rapidly generate molecular complexity from readily accessible starting materials. ias.ac.in

A general mechanism for this transformation involves the initial reaction of the amidoxime with DMAD, leading to a complex cascade that forms the final heterocyclic product. researchgate.net Research has demonstrated the utility of this method for creating novel pharmacophores with potential biological activity. ias.ac.in

Table 1: Key Reactants in Domino Synthesis of Pyrimidine-Fused 1,5-Benzodiazepines

| Precursor | Key Reagent | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| This compound-derived 1,5-benzodiazepine amidoxime | Dimethyl acetylenedicarboxylate (DMAD) | DABCO | Pyrimidine-incorporated 1,5-benzodiazepine | researchgate.netresearchgate.net |

Yield Optimization and Purity Considerations in this compound Synthesis

The efficient synthesis of this compound (acetyl cyanide) is critical for its application in further chemical transformations. Yield and purity are governed by the chosen synthetic route and the careful control of reaction and purification conditions. arborpharmchem.com

A common and effective preparative method involves the reaction of an acyl halide, such as acetyl bromide, with a cyanide salt. chemicalbook.com One documented procedure uses the reaction of acetyl bromide with copper(I) cyanide without a solvent. The mixture is heated under reflux for 1.5-2 hours, and the this compound product is subsequently separated from copper(I) bromide via distillation. prepchem.com This method has been reported to achieve high yields of 85-87%. prepchem.com A similar approach using C13-labeled acetyl bromide and copper(I) cyanide has also been described, yielding this compound-2-C13 at 59.4%. ias.ac.in

Table 2: Reported Yields for this compound Synthesis

| Reactants | Conditions | Reported Yield | Ref |

|---|---|---|---|

| Acetyl bromide, Copper(I) Cyanide | Reflux (1.5-2h), then distillation | 85-87% | prepchem.com |

Purity is a significant consideration in the synthesis and subsequent use of this compound. A key challenge is the compound's propensity to react with itself. mit.edu In certain catalytic reactions, this self-addition can compete with the desired reaction pathway, consuming the starting material and generating impurities. mit.edu For instance, in a TBTC-catalyzed reaction, the self-addition of this compound was observed to be faster than its intended cyanoacylation of an aldehyde, necessitating the use of up to 5 equivalents of this compound for the reaction to proceed. mit.edu

To enhance the purity of final products derived from this compound, intermediate purification steps can be crucial. In the synthesis of pyruvic acid from this compound, it was found that isolating and purifying the intermediate pyruvamide (B1210208) before the final hydrolysis step increased the yield of the pure acid. ias.ac.in The this compound was first converted to pyruvamide, which was then crystallized from ethyl acetate (B1210297) before being hydrolyzed to pyruvic acid. ias.ac.in This strategy mitigates the formation of byproducts that can occur during direct hydrolysis. ias.ac.in The final purification of this compound itself is typically achieved by distillation, with a reported boiling point of 93°C. prepchem.comias.ac.in

Elucidation of Pyruvonitrile S Reaction Mechanisms and Chemical Reactivity

Electrophilic Reactivity of Pyruvonitrile

This compound is recognized as a versatile electrophile. chemicalbook.com The carbon atoms in both the carbonyl and nitrile groups are electrophilic, making them susceptible to attack by nucleophiles. This dual reactivity allows for its use in selective acylation, cyanohydrin synthesis, and cycloaddition reactions. chemicalbook.comresearchgate.net

This compound can act as an acylating agent, transferring its acetyl group to other molecules. researchgate.net While specific examples of selective acylation reactions involving this compound are not extensively detailed in the provided search results, the general principle involves a nucleophile attacking the electrophilic carbonyl carbon. This leads to the formation of an acylated product and the release of a cyanide ion. The reactivity of acyl cyanides like this compound is intermediate between that of acyl halides and simple carbonyl compounds. researchgate.net

The formation of cyanohydrins from this compound involves the addition of a nucleophile, typically a cyanide ion, to the carbonyl group. chemicalbook.comresearchgate.net This reaction is a fundamental process in organic chemistry for creating α-hydroxy acids and other important synthetic intermediates. researchgate.net The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. The synthesis of cyanohydrins is a key reaction demonstrating the electrophilic nature of the carbonyl group in this compound. researchgate.net

This compound can participate in cycloaddition reactions, which are chemical reactions where two or more unsaturated molecules combine to form a cyclic adduct. chemicalbook.comwikipedia.org These reactions are powerful tools for constructing five-membered and other heterocyclic rings. beilstein-journals.org For instance, 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes yield isoxazolines. beilstein-journals.org While specific examples detailing this compound's role as a dipolarophile in such reactions are not extensively covered, its unsaturated nature makes it a potential candidate for these types of transformations. chemicalbook.comwikipedia.orgthieme.de

Cyanohydrin Synthesis

Organometallic Reactions of this compound

This compound engages in reactions with organometallic reagents, which are compounds containing a carbon-metal bond. utexas.edu These reactions are significant in synthetic organic chemistry for creating new carbon-carbon bonds. masterorganicchemistry.com

A notable organometallic reaction of this compound is the formation of cuprate-carbonyl π-complexes. rsc.orgfishersci.cascientificlabs.co.uk When this compound is rapidly injected into a solution of lithium dimethylcuprate (Me₂CuLi) in deuterated tetrahydrofuran (B95107) (THF-d8) at low temperatures (-100 °C), a stable complex is formed. rsc.orgresearchgate.net Spectroscopic analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) with isotopically labeled substrates (¹³C/¹⁵N) has identified these as the first examples of cuprate-carbonyl π-complexes. rsc.orgresearchgate.net This discovery provides insight into the intermediates involved in the reactions of organocuprates with electrophilic carbonyl compounds. researchgate.net

Thermal and Unimolecular Reactions of this compound

The thermal behavior of this compound has been investigated through shock wave studies and computational chemistry. acs.orgscite.ai These studies reveal that at high temperatures, this compound undergoes unimolecular reactions, primarily isomerization and decomposition. acs.org

The main reaction pathways considered for the thermal reaction of this compound are:

Decomposition to carbon monoxide and acetonitrile (B52724)/methyl isocyanide: CH₃COCN → CO + CH₃CN (or CH₃NC) acs.org

Decomposition to ketene (B1206846) and hydrogen cyanide: CH₃COCN → CH₂=CO + HCN acs.org

Isomerization to acetyl isocyanide: CH₃COCN → CH₃CONC acs.org

Experimental and computational studies suggest that under shock-heated conditions, the isomerization of this compound to the less stable acetyl isocyanide occurs. acs.org The enthalpy difference between these two isomers is estimated to be 5 kcal/mol. acs.org

The kinetics of this isomerization have been determined, and the first-order rate constants are expressed by the following Arrhenius equations:

| Reaction | Rate Constant (k) | Activation Energy (Ea) |

| This compound → Acetyl Isocyanide (Forward) | kf = 10¹¹·⁴⁹ exp(-49.3 kcal mol⁻¹ / RT) s⁻¹ | 49.3 kcal/mol |

| Acetyl Isocyanide → this compound (Reverse) | kr = 10¹¹·³⁶ exp(-44.3 kcal mol⁻¹ / RT) s⁻¹ | 44.3 kcal/mol |

| Data from experimental and computational studies on the thermal unimolecular reaction of this compound. acs.org |

These findings indicate that even thermally unfavorable reaction channels can occur in unimolecular processes, a phenomenon explained by the dynamic behavior of the reacting molecule. acs.org

Isomerization to Acetyl Isocyanide: Kinetic and Computational Analysis

The thermal unimolecular reaction of this compound (acetyl cyanide) has been a subject of both experimental and computational investigation to understand its stability and reaction pathways. acs.org Studies combining shock wave experiments and ab initio molecular orbital (MO) calculations have determined that the isomerization of this compound to acetyl isocyanide is a significant reaction channel. acs.orgresearchgate.net This transformation is considered more energetically favorable than the unimolecular decomposition of the molecule. wikipedia.org

The research was conducted by heating this compound diluted in argon behind reflected shock waves at temperatures between 1014 K and 1300 K. researchgate.net The reaction's progress was monitored using time-resolved vacuum-UV absorption and IR emission techniques. researchgate.net Computational analysis using the G2 molecular orbital method supports the experimental findings, indicating that the isomerization to acetyl isocyanide has an activation barrier of 40.77 kcal/mol, which is accessible at lower temperatures compared to decomposition pathways. researchgate.net

Gas chromatographic analysis of the shock-heated gas, along with the MO calculations, confirmed that isomerization to acetyl isocyanide is the dominant process under these conditions. acs.org The enthalpy difference between this compound and acetyl isocyanide is estimated to be 5 kcal/mol. acs.org Kinetic analysis yielded the following first-order rate constants for the isomerization process acs.org:

Forward reaction (this compound to Acetyl Isocyanide):

kf = 1011.49 exp(-49.3 kcal mol-1/RT) s-1 acs.org

Reverse reaction (Acetyl Isocyanide to this compound):

kr = 1011.36 exp(-44.3 kcal mol-1/RT) s-1 acs.org

These findings highlight that the isomerization pathway is kinetically and thermodynamically significant in the thermal chemistry of this compound. acs.org

Gas-Phase Decomposition Pathways and Product Characterization

While isomerization is a primary thermal reaction, this compound can also undergo decomposition through several gas-phase pathways, particularly at high temperatures. acs.orgwikipedia.org Early studies of its pyrolysis at 470 °C in a flow system identified two competitive decomposition channels acs.orgwikipedia.org:

Channel 1: CH₃C(O)CN → CO + CH₃CN (or CH₃NC) acs.org

Channel 2: CH₃C(O)CN → CH₂=CO + HCN acs.org

The breakdown to a ketone (acetonitrile) and hydrogen cyanide occurs via decarbonylation. wikipedia.org However, ab initio molecular orbital calculations suggest that the decomposition to carbon monoxide (CO) and acetonitrile (CH₃CN), while exothermic (ΔH = -7.66 kcal mol⁻¹), has a very high activation barrier, making this compound relatively stable at room temperature. researchgate.net

Photolysis experiments have provided further insight into decomposition mechanisms. wikipedia.org Depending on the conditions, photolysis can lead to the formation of a cyano radical (CN) through the fragmentation of the acetyl cyanide molecule (CH₃CO + CN). wikipedia.org In other experiments conducted in argon matrices at approximately 10 K, the decomposition of this compound has been shown to produce ketene (CH₂CO). researchgate.net

Atmospheric Chemical Reactions of this compound

The atmospheric fate of this compound is primarily determined by its reactions with key atmospheric oxidants, such as hydroxyl radicals (•OH) and chlorine atoms (Cl). These reactions have been studied experimentally using Fourier Transform Infrared (FTIR) smog chamber techniques. researchgate.netresearchgate.net

Kinetics and Mechanisms with Hydroxyl Radicals

The reaction between this compound and hydroxyl radicals is a crucial process for its removal from the atmosphere. researchgate.net Experimental studies performed at 296 ± 2 K and 700 Torr of air determined the rate constant for this reaction using the relative rate method. researchgate.netresearchgate.net The measured rate constant is:

k(CH₃C(O)CN + OH) = (3.02 ± 1.11) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.net

Based on this reaction rate, the atmospheric lifetime of this compound is calculated to be approximately 38 days. researchgate.net The reaction mechanism involves the interaction of the hydroxyl radical with the this compound molecule, initiating a series of reactions that lead to its degradation. researchgate.netresearchgate.net

Kinetics and Mechanisms with Chlorine Atoms

In marine or coastal areas, reactions with chlorine atoms can also contribute to the atmospheric degradation of this compound. researchgate.net Using similar FTIR smog chamber techniques, the rate constant for the reaction with Cl atoms was determined at 296 ± 2 K and 700 Torr. researchgate.netresearchgate.net The measured rate constant is:

k(CH₃C(O)CN + Cl) = (1.01 ± 0.26) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.net

The mechanism of this reaction involves the abstraction of a hydrogen atom by the chlorine atom, leading to the formation of various radical intermediates and subsequent degradation products. researchgate.net

Interactive Data Table: Reaction Rate Constants

| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | (3.02 ± 1.11) × 10⁻¹³ | 296 ± 2 | researchgate.net, researchgate.net |

| Chlorine Atom (Cl) | (1.01 ± 0.26) × 10⁻¹⁴ | 296 ± 2 | researchgate.net, researchgate.net |

Identification of Atmospheric Degradation Products

The atmospheric degradation of this compound, initiated by reactions with OH radicals and Cl atoms in the presence of air, leads to the formation of several key products. researchgate.netresearchgate.net These products have been identified through experimental analysis. The primary identified products from these atmospheric oxidation pathways are researchgate.netresearchgate.net:

NCC(O)OONO₂ (an acyl peroxy nitrate)

ClC(O)OONO₂

Carbon Monoxide (CO)

Hydrogen Cyanide (HCN)

The formation mechanism involves intermediate radicals. For instance, the reaction with Cl atoms can lead to •C(O)CN radicals, which then add O₂ to form peroxy radicals (NCC(O)OO•). researchgate.net The subsequent chemistry of these radicals can result in the production of HCN and carbon dioxide (CO₂) or the formation of the acyl peroxy nitrate (B79036) NCC(O)OONO₂. researchgate.net

Reactions of this compound in Carbohydrate Chemistry and Prebiotic Synthesis

This compound is recognized as a reactive molecule with applications in specialized areas of chemistry, including carbohydrate and prebiotic chemistry. cymitquimica.comnih.gov It is utilized in carbohydrate chemistry for the synthesis of alkanoic acids, which are fundamental building blocks in various biochemical processes. cymitquimica.com

In the context of prebiotic synthesis, this compound is considered a key precursor to pyruvic acid, a compound central to metabolic pathways. nih.govnasa.gov Research suggests that this compound can be formed under plausible prebiotic conditions. nih.gov Experiments have demonstrated that the reaction between ketene (CH₂CO) and hydrogen cyanide (HCN) to produce this compound proceeds readily at low temperatures. nih.govnasa.gov This formation pathway is significant as it provides a route to pyruvic acid and its homologues, which have been identified in carbonaceous meteorites. nih.gov The presence of these keto acids in meteorites suggests that their precursor molecules, such as this compound, could have been available on early Earth, potentially playing a role in the origin of metabolic pathways. nih.govnasa.gov

Synthesis of Alkanoic Acids

This compound can be a precursor in the synthesis of alkanoic acids, which are carboxylic acids with a linear or branched aliphatic chain. One of the primary methods for converting nitriles to carboxylic acids is through hydrolysis. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Under acidic or basic conditions, the nitrile group of this compound undergoes hydrolysis to form a carboxylic acid. This process is a fundamental transformation in organic chemistry, providing a route to convert alkyl halides or other precursors into valuable carboxylic acids. libretexts.org The reaction proceeds through a multi-step mechanism involving the addition of water to the nitrile carbon, followed by tautomerization and further hydrolysis to yield the final carboxylic acid product.

Additionally, this compound can be involved in reactions that lead to the formation of more complex alkanoic acids. For instance, its derivatives can participate in Michael addition reactions, which are crucial for constructing carbon-carbon bonds and synthesizing substituted carboxylic acid derivatives. rsc.org

Role as a Pyruvate (B1213749) Precursor in Astrochemical Contexts

In the field of astrochemistry, this compound is considered a significant precursor to pyruvic acid, a key molecule in metabolic pathways. nasa.govnih.gov The formation of pyruvic acid from this compound is thought to occur in interstellar ices, providing a potential pathway for the abiotic synthesis of molecules essential for life. nasa.govnih.gov

Laboratory experiments have demonstrated that the reaction between ketene (H₂C=C=O) and hydrogen cyanide (HCN) readily produces this compound at low temperatures, conditions that are relevant to interstellar environments. nasa.govnih.gov The subsequent hydrolysis of this compound in these icy matrices would then yield pyruvic acid. This process is a plausible mechanism for the formation of pyruvic acid observed in carbonaceous meteorites. nasa.govresearchgate.net

The significance of this pathway lies in its ability to generate a crucial biomolecule from simple, known interstellar molecules. nasa.govnih.gov The presence of pyruvic acid in meteorites suggests that the chemical building blocks for metabolic processes could have been delivered to early Earth from extraterrestrial sources.

Reactions with Ketene and Hydrogen Cyanide in Interstellar Formation Scenarios

The reaction of this compound with ketene and hydrogen cyanide is central to its proposed role in interstellar chemistry. Ketene is a known interstellar molecule, and its reaction with HCN is a key step in the formation of this compound. nasa.govnih.govnasa.gov This reaction is an addition reaction where the HCN molecule adds across the carbon-carbon double bond of ketene.

Furthermore, the radical CH₂C(O)CN has been identified as a theoretical intermediate in the reaction between the CN radical and ketene. nasa.govnih.gov The CN radical is also a known interstellar species. science.gov Reactions involving these radicals can lead to the formation of this compound and its higher homologs. nasa.govnih.gov

These reactions highlight the potential for complex organic molecule synthesis in the interstellar medium through gas-phase and grain-surface chemistry. nasa.govresearchgate.net The study of these reactions provides insights into the chemical evolution of the universe and the potential origins of prebiotic molecules. nasa.govnih.gov

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack. chemicalbook.com This reactivity is fundamental to a range of nucleophilic addition and condensation reactions.

Aldol-Type Condensations with Aldehydes

This compound can undergo aldol-type condensation reactions with aldehydes. quora.com In this reaction, the methyl group of this compound, which is alpha to the carbonyl group, can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde. libretexts.orgwikipedia.org

The initial product of this reaction is a β-hydroxy nitrile. Under certain conditions, this intermediate can undergo dehydration to form an α,β-unsaturated nitrile. libretexts.org The choice of base is crucial in these reactions, as strong nucleophilic bases like sodium hydroxide (B78521) could potentially attack the carbonyl cyanide bond. quora.com Therefore, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred. quora.comresearchgate.net

A specific example is the reaction between this compound and benzaldehyde, which can lead to the formation of C₆H₅-CH=CH-COCN. quora.com This type of reaction, known as a Claisen-Schmidt condensation when it involves an aldehyde and a ketone, is a powerful tool for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

Reactions with Phosphorus-Containing Heterocycles and Ring Enlargement

This compound has been shown to react with certain phosphorus-containing heterocycles, leading to ring enlargement. researchgate.netresearchgate.net For example, the reaction of this compound with 2-tetrafluoropropoxy-5,6-benzo-1,3,2-dioxaphosphorinan-4-one results primarily in the expansion of the six-membered heterocycle to a seven-membered ring. researchgate.netresearchgate.net

The main product of this reaction is 4-cyano-4-methyl-2-tetrafluoropropoxy-6,7-benzo-1,3,2λ⁵-dioxaphosphepin-5-one 2-oxide, which is formed as a mixture of two diastereomers. researchgate.netresearchgate.net A minor product, 3-cyano-3-methyl-2-tetrafluoropropoxy-6,7-benzo-1,4,2λ⁵-dioxaphosphepin-5-one 2-oxide, is also formed. researchgate.netresearchgate.net This reaction demonstrates the ability of this compound to participate in complex rearrangements and insertions into heterocyclic systems. uvic.ca

Derivatization for Biochemical Research

In biochemical research, this compound can be used as a derivatizing agent. Its reactivity allows for the modification of biomolecules, which can be useful for analytical purposes or for studying biological processes. For instance, this compound can be used in the synthesis of derivatives of important biological molecules for further study. thieme-connect.com

While specific, detailed examples of this compound's use as a derivatizing agent in biochemical research are not extensively documented in the provided context, its chemical properties suggest its potential in this area. The ability of the acyl cyanide group to react with nucleophiles makes it a candidate for labeling or modifying molecules containing functional groups such as amines or thiols.

Preparation of DNA Adducts for Mechanistic Studies

In the field of chemical carcinogenesis, understanding the interaction between chemical compounds and genetic material is fundamental. The formation of DNA adducts, which are segments of DNA covalently bound to a cancer-causing chemical, is considered a critical initiating step in the process of chemical carcinogenesis. nih.govmdpi.com For mechanistic studies, the in vitro synthesis of specific DNA adducts is essential to serve as standards for identification and quantification in biological samples. nih.gov this compound plays a key role as a reagent in the laboratory synthesis of certain types of DNA adducts, particularly those derived from arylamines. nih.govoup.comnih.gov

Research findings indicate that this compound is utilized in a chemical reaction to activate N-hydroxyarylamines, which are metabolites of carcinogenic arylamines. oup.comnih.gov This activation step is crucial for the subsequent reaction with DNA nucleosides to form stable adducts. The general procedure involves reacting an N-hydroxyarylamine with this compound to generate a more reactive N-acetoxy intermediate. oup.com This unstable electrophilic species then readily reacts with nucleophilic sites on DNA bases, such as the C8 position of guanine (B1146940) or adenosine, to form the desired adduct. nih.govoup.com

For example, the synthesis of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), a major DNA adduct of the carcinogen 4-aminobiphenyl, is prepared through a process involving this compound. nih.govnih.govnih.gov The reaction involves treating N-hydroxy-4-aminobiphenyl (N-hydroxy-4-ABP) with this compound, followed by reaction with the DNA nucleoside deoxyguanosine (dG) or its isotopically labeled counterpart, [13C10]-dG. nih.govnih.govnih.gov This method is employed to create analytical standards for studies identifying and quantifying DNA damage in human tissues and cells. nih.govnih.gov

A similar strategy is used for synthesizing deoxyadenosine (B7792050) adducts. oup.com Mechanistic studies of 2-nitrotoluene (B74249) exposure, for instance, required the synthesis of 2'-deoxyadenosine (B1664071) (dA) arylamine adducts. oup.com In this synthesis, N-hydroxy-2-methylaniline was reacted with this compound and triethylamine (B128534) in a tetrahydrofuran solvent at low temperatures (-45°C). oup.com This reaction yields N-acetoxy-2-methylaniline, which is not isolated but is directly incubated with deoxyadenosine overnight to form the dA adduct. oup.com

The following tables summarize the components and conditions used in the preparation of these DNA adducts for research purposes.

Table 1: Synthesis of Deoxyguanosine (dG) Adducts Using this compound

| Target Adduct | Precursor Metabolite | Activating Reagent | DNA Nucleoside | Reference |

|---|

Table 2: Synthesis of Deoxyadenosine (dA) Adducts Using this compound

| Target Adduct | Precursor Metabolite | Reagents | Solvent | Temperature | Reference |

|---|

These synthetic methods, facilitated by the use of this compound, are vital for creating the necessary tools to investigate the molecular mechanisms of DNA damage and repair, ultimately contributing to the understanding of chemical carcinogenesis. mdpi.comnih.gov

Spectroscopic and Structural Elucidation of Pyruvonitrile

Rotational Spectroscopy

Rotational spectroscopy has been a pivotal technique in providing a detailed characterization of the pyruvonitrile molecule in the gas phase.

The rotational spectrum of this compound is complicated by the internal rotation of its methyl group (CH₃), which leads to the splitting of rotational energy levels into torsional sublevels. A comprehensive analysis of the room-temperature rotational spectrum has been performed at frequencies up to 324 GHz. researchgate.netresearchgate.net Additional measurements have also been conducted in a supersonic expansion in the 7–19 GHz range. researchgate.netresearchgate.net

This extensive study allowed for the assignment of rotational transitions for the ground vibrational state as well as for the first excited states of the methyl torsional mode (ν₁₈) and the in-plane CCN bending mode (ν₁₂). researchgate.netresearchgate.net The presence of the methyl torsional motion results in the observation of A and E torsional sublevels for each vibrational state. ifpan.edu.pl The datasets for these A and E sublevels were significantly extended, encompassing over 1200 transitions with quantum numbers up to J=65 and Ka=38 for the ground state. researchgate.netresearchgate.net The splitting between the E and A sublevels was found to be strongly dependent on the vibrational state and the rotational quantum number Ka. ifpan.edu.pl The collected experimental data were fitted using specialized computer programs designed to handle the effects of methyl torsional motion, leading to the determination of numerous precise spectroscopic constants. researchgate.netresearchgate.net

The electric dipole moment of a molecule is a key property that influences its interaction with external electric fields and governs the intensity of its rotational transitions. For this compound, the electric dipole moment was precisely determined through Stark effect measurements on its rotational spectrum. researchgate.net These measurements were carried out under supersonic expansion conditions, which provide high resolution by cooling the molecules to very low rotational temperatures. researchgate.netifpan.edu.pl

The analysis of the Stark shifts on the rotational transitions yielded the components of the electric dipole moment along the principal axes of inertia. researchgate.netifpan.edu.pl The determined values are presented in the table below. The molecule possesses sizable components of the dipole moment along both the a and b principal axes, resulting in a large total dipole moment. researchgate.netifpan.edu.pl An earlier study had also reported a dipole moment of 3.45 D from Stark effect measurements. molaid.com

| Dipole Moment Component | Value (Debye, D) |

|---|---|

| |μₐ| | 2.462(2) |

| |μₑ| | 2.442(2) |

| μtot | 3.468(2) |

The detailed laboratory data obtained from the rotational spectroscopy of this compound are essential for its potential detection in interstellar space. researchgate.net As an eight-atom molecule containing the biogenically relevant nitrile group, this compound is a molecule of astrochemical interest. researchgate.netifpan.edu.pl Its sizable permanent electric dipole moment means that its rotational transitions are relatively intense, making it a plausible candidate for detection via radio astronomy. researchgate.netresearchgate.net

The precise transition frequencies determined for the ground and excited vibrational states provide the necessary rest frequencies for astronomical searches using high-resolution radiotelescopes. researchgate.netifpan.edu.pl The work by Kraśnicki et al. (2010) is cited as a provider of the requisite spectroscopic parameters for such searches. aanda.org

Determination of Electric Dipole Moment via Stark Effect Measurements

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to rotational spectroscopy by probing the vibrational modes of the molecule.

The infrared spectrum of this compound has been studied in various phases, including the gas phase, liquid phase (Raman), and in cryogenic matrices. researchgate.netnih.gov The matrix-isolation technique, where individual molecules are trapped in an inert solid matrix (like argon or neon) at very low temperatures, is particularly useful. nih.gov This method hinders molecular rotation, resulting in sharp absorption bands that correspond to pure vibrational transitions. nih.govmdpi.com

The infrared spectrum of this compound has been measured in the 2320–2050 cm⁻¹ region after being frozen in argon (Ar) and water (H₂O) matrices at 12 K. nih.gov A key finding from this study was the significant shift of the C≡N stretching frequency when the matrix host was changed from argon to water. nih.gov This unusually large shift, compared to other nitriles, was attributed to the formation of hydrogen-bonded complexes between this compound and water molecules. nih.gov In addition to matrix-isolation studies, the fundamental vibrational frequencies for all eighteen modes of this compound have been obtained from the analysis of gas-phase infrared spectra and liquid-phase Raman spectra, though with limited accuracy. researchgate.net Vapor-phase IR spectra for this compound are also available. nih.gov

The assignment of absorption bands in the infrared spectrum allows for the identification of specific functional groups within the molecule. copbela.org this compound contains two key functional groups with characteristic vibrational frequencies: the carbonyl group (C=O) and the nitrile group (C≡N).

The C≡N stretching vibration in most nitriles typically appears in the 2300–2200 cm⁻¹ range. nih.gov Specifically, it is often a medium-intensity, sharp absorption band between 2260 and 2220 cm⁻¹. copbela.orgpressbooks.pub The strong C=O stretching vibration is one of the most characteristic bands in an IR spectrum, generally found in the 1820-1660 cm⁻¹ region. copbela.orgpressbooks.pub For ketones, this absorption is typically observed between 1700–1750 cm⁻¹. pressbooks.pub The analysis of gas-phase infrared and liquid Raman spectra has provided assignments for the fundamental frequencies of all of this compound's vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260 - 2220 copbela.orgpressbooks.pub | Medium, Sharp |

| Carbonyl (>C=O) | Stretching | 1750 - 1700 pressbooks.pub | Strong |

Theoretical Chemistry and Computational Modeling of Pyruvonitrile

Quantum Chemical Studies of Pyruvonitrile

Quantum chemical studies provide fundamental insights into the electronic structure, geometry, and energetic properties of this compound (CH₃COCN). These computational approaches are essential for interpreting experimental data and predicting molecular behavior.

Ab Initio Computations of Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to determine various properties of this compound. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) techniques, offer high accuracy. aip.orgbuffalo.edu

Researchers have utilized ab initio methods to explore the ground potential energy surface of both neutral this compound and its cation. aip.org These studies involve geometry optimizations to find stable structures and transition states, as well as harmonic frequency calculations to confirm the nature of these stationary points. aip.org For instance, explicitly correlated coupled-cluster methods, like (R)CCSD(T)-F12, have been used with basis sets such as aug-cc-pVDZ to achieve high accuracy in calculating properties like ionization energies. aip.org

One significant application of ab initio computations is the determination of the electric dipole moment of this compound. Stark effect measurements in a supersonic expansion, augmented by ab initio calculations, have precisely determined the dipole moment components to be |μa|=2.462(2) D and |μb|=2.442(2) D, resulting in a total dipole moment of μtot=3.468(2) D. researchgate.net Such precise data is crucial for the potential astrophysical detection of this molecule. researchgate.net

Furthermore, ab initio molecular orbital (MO) calculations have been instrumental in formulating reaction mechanisms for the thermal unimolecular reactions of this compound. acs.orgscite.ai These calculations helped to suggest that isomerization to acetyl isocyanide is a key process under thermal conditions. acs.org The enthalpy difference between this compound and acetyl isocyanide has been estimated to be 5 kcal/mol through these computations. acs.org

Table 1: Calculated Molecular Properties of this compound from Ab Initio Studies

| Property | Method/Basis Set | Calculated Value | Reference |

| Ionization Energy | (R)CCSD(T)-F12/aug-cc-pVDZ | 11.26 eV | aip.org |

| Dipole Moment (μa) | Stark Effect & Ab Initio | 2.462(2) D | researchgate.net |

| Dipole Moment (μb) | Stark Effect & Ab Initio | 2.442(2) D | researchgate.net |

| Total Dipole Moment (μtot) | Stark Effect & Ab Initio | 3.468(2) D | researchgate.net |

| Enthalpy Difference (this compound vs. Acetyl Isocyanide) | Ab Initio MO | 5 kcal/mol | acs.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov It is used to investigate the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org

In the context of this compound and related molecules, DFT calculations are applied to understand reaction mechanisms, predict molecular properties, and interpret experimental results. mdpi.comukm.my The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com Common functionals include Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals. mdpi.com

For complex reaction systems, DFT can elucidate the electronic driving forces, identify reactive sites, and predict the stability of transition states. mdpi.com For example, in studies of isomers, DFT is used for energy refinement and structure improvement to predict the most stable conformers. mdpi.com While specific DFT studies focused solely on this compound are part of broader research, the methodology is a standard tool for investigating molecules of its class. The principles of DFT allow for the calculation of critical molecular-level descriptors like molecular orbital energy levels and atomic charge distributions, which are essential for understanding reactivity. mdpi.com

Reaction Dynamics and Potential Energy Surfaces

The study of reaction dynamics and potential energy surfaces (PES) provides a detailed picture of how chemical reactions occur, including the pathways taken and the energies involved.

Molecular Orbital (MO) Calculations for Reaction Mechanism Formulation

Molecular Orbital (MO) theory is a fundamental tool for understanding chemical bonding and reactivity. icourse.club By calculating the energies and shapes of molecular orbitals, chemists can predict how molecules will interact. reddit.com

For this compound, ab initio MO calculations have been crucial in formulating its thermal unimolecular reaction mechanism. acs.orgnii.ac.jp These calculations, combined with experimental gas chromatographic analysis, suggested that this compound undergoes isomerization to acetyl isocyanide. acs.org This theoretical approach allows for the investigation of different possible reaction channels, such as decomposition into CO and CH₃CN or CH₂=CO and HCN, alongside the isomerization pathway. acs.org

Theoretical Investigations of Unimolecular Reaction Pathways

Theoretical investigations into the unimolecular reaction pathways of molecules like this compound are essential for understanding their stability and reactivity under various conditions. rsc.org These studies often involve mapping out the potential energy surface to identify all possible reaction channels and their associated energy barriers.

In the case of this compound, theoretical studies have considered three primary unimolecular reaction channels:

CH₃COCN → CO + CH₃CN (or CH₃NC)

CH₃COCN → CH₂=CO + HCN

CH₃COCN → CH₃CONC (isomerization) acs.org

Early experimental work suggested that the first two channels occur competitively. acs.org However, more recent computational and experimental studies have highlighted the importance of the isomerization channel. acs.org The first-order rate constants for the isomerization of this compound to acetyl isocyanide and the reverse reaction have been determined, further elucidating the dynamics of this unimolecular process. acs.org

Potential Energy Surface Analysis of Dissociation Mechanisms

Potential Energy Surface (PES) analysis is a powerful computational technique for visualizing and understanding the mechanisms of chemical reactions. nih.gov The PES maps the energy of a molecule as a function of its geometry, revealing the lowest energy pathways for reactions.

For this compound, the PES of both the neutral molecule and its cation have been explored using high-level ab initio methods. aip.org These studies have characterized the stable forms (tautomers) of this compound, the transition states connecting them, and the fragmentation pathways of the cation. aip.org The analysis of the cation's PES is particularly important for understanding its dissociative photoionization, where the molecule breaks apart after absorbing energy. aip.org

The ground state PES of neutral this compound reveals the existence of keto and enol tautomers. The transition state connecting these isomers has been located computationally. aip.org For the this compound cation, the PES analysis helps to identify the lowest energy fragmentation channels, such as the loss of CN, CO, or HCN. aip.org This theoretical work is crucial for interpreting experimental data from techniques like photoelectron photoion coincidence (PEPICO) spectroscopy, which probes the energetics of ionization and fragmentation. aip.org

Molecular Interactions and Reactivity

Computational Models of Molecular Interactions in Chemical Reactivity

Computational chemistry provides powerful tools to investigate the molecular interactions of this compound (CH₃COCN), also known as acetyl cyanide. These models are crucial for understanding its reactivity. Quantum chemical calculations, including standard ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, as well as density functional theory (DFT), are employed to map out the potential energy surfaces (PESs) of this compound and its cation. aip.org These calculations help characterize the equilibrium structures, transition states, and fragmentation pathways. aip.org

For instance, explicitly correlated coupled-cluster methods, such as (R)CCSD(T)-F12, have been used to provide a detailed understanding of the ground state potential energy surfaces of both neutral this compound and its cation. aip.org These computational studies are essential for interpreting experimental data and predicting the behavior of this compound in various chemical environments. aip.org The orientation and magnitude of the molecular electric dipole moment, key properties for understanding intermolecular interactions, have been precisely determined through Stark effect measurements combined with ab initio computations. researchgate.net

Steric Effects on Reaction Pathways and Selectivity

Steric effects, which arise from the spatial arrangement of atoms, can significantly influence the reaction pathways and selectivity of this compound. While direct computational studies focusing solely on the steric effects of this compound are not extensively detailed in the provided results, the principles of how steric hindrance impacts reactivity can be applied. For example, in reactions involving the addition of a nucleophile to the carbonyl carbon of this compound, the methyl group (CH₃) can sterically hinder the approach of bulky reagents.

This can be contrasted with less sterically hindered carbonyl compounds. For instance, in the synthesis of certain organic compounds, steric effects are known to control the regioselectivity of reactions. nih.gov The presence of substituents can lead to a significant acceleration or deceleration of reaction rates, a phenomenon where steric factors can play a moderating role alongside electronic effects. nih.gov In some catalytic reactions, the steric influence of substrates is a key factor in determining the selectivity of the catalytic system. rsc.org For example, a catalyst might show high selectivity for less sterically demanding olefins. rsc.org Similarly, the steric effect of substituents on reactants can have a noticeable impact on reaction outcomes, sometimes preventing a reaction from occurring with bulkier molecules.

Solvent Effects on Reactivity and Stability

The reactivity and stability of this compound can be significantly influenced by the solvent environment. Solvents can affect chemical reactions by stabilizing or destabilizing reactants, transition states, and products. rsc.org The polarity of the solvent is a critical factor; polar solvents can change reaction rates by stabilizing charged or polar transition states. researchgate.net

Computational models are used to study these solvent effects. These can range from implicit solvent models, which treat the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation. rsc.org For instance, the Poisson-Boltzmann equation is used in continuum methods to calculate electrostatic properties in solution. dtic.mil Quantum chemistry calculations in an explicit solvent environment have shown that noncovalent interactions with solvent molecules can alter the stability and Gibbs energy of transition states, thereby affecting the reaction rate. researchgate.net While specific computational studies on this compound's behavior in different solvents are not detailed in the provided search results, the general principles suggest that its reactivity, particularly at the polar carbonyl and nitrile groups, would be sensitive to the solvent's properties.

Computational Studies in Astrochemistry

Theoretical Intermediates in Interstellar Formation Reactions

This compound is considered a prebiotic molecule and a potential candidate for detection in the interstellar medium (ISM). aip.org Computational studies play a vital role in proposing and verifying formation pathways for such molecules under astrophysical conditions. One proposed formation route for this compound is the reaction between ketene (B1206846) (CH₂CO) and hydrogen cyanide (HCN) at low temperatures. nih.gov

Another plausible pathway involves the reaction of the cyano radical (CN) with ketene, where the radical CH₂C(O)CN is a theoretical intermediate. nih.gov The reaction between the cyano and acetyl radicals on interstellar grains is also considered a possible formation mechanism. aip.org Computational chemistry helps to identify these intermediate species and the transition states connecting them, providing insights into the feasibility of these reactions in the harsh environment of the ISM. researchgate.net The Strecker reaction, involving an aldehyde, HCN, and ammonia (B1221849), is a well-known pathway for the formation of amino acids, and analogous reactions are thought to produce prebiotic nitriles like this compound in space. aip.org

Spectroscopic Data for Astrophysical Observation Interpretation

The detection of molecules in space relies on matching astronomical observations with laboratory or computationally generated spectroscopic data. researchgate.net For this compound, extensive computational work has been done to predict its rotational and vibrational spectra. researchgate.netmdpi.com These theoretical predictions are essential for guiding radio astronomical searches.

High-resolution spectroscopic data, including rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, have been determined with high accuracy through a combination of experimental measurements and ab initio calculations. researchgate.netifpan.edu.pl These parameters are crucial for identifying the unique spectral fingerprint of this compound. researchgate.net For example, the electric dipole moment of this compound has been precisely determined, which is a key factor for its potential detection in astrophysical environments. researchgate.netifpan.edu.pl Computational protocols have been developed to identify the most stable isomers of a given chemical formula and to provide a large set of accurate spectroscopic parameters for these candidates, including this compound. mdpi.commdpi.com

Data Tables

Table 1: Calculated Spectroscopic Constants for this compound

| Parameter | Value | Reference |

| μ_a | 2.462(2) D | researchgate.net |

| μ_b | 2.442(2) D | researchgate.net |

| μ_tot | 3.468(2) D | researchgate.net |

This table presents the components and total electric dipole moment of this compound, which are crucial for predicting its rotational spectrum and assessing its potential for astrophysical detection.

Table 2: Computationally Identified Isomers of C₃H₃NO

| Isomer | Relative Energy (kJ mol⁻¹) | Reference |

| Vinylisocyanate | 0 | mdpi.com |

| Oxazole | ~5 | mdpi.com |

| This compound | >5 | mdpi.com |

| Cyanoacetaldehyde | >5 | mdpi.com |

| Cyanovinylalcohol | >5 | mdpi.com |

This table, based on a computational protocol, shows the relative stability of this compound compared to its other C₃H₃NO isomers. Vinylisocyanate is predicted to be the most stable.

Advanced Applications and Research Frontiers of Pyruvonitrile

Pyruvonitrile in Complex Molecule Synthesis

The dual functionality of this compound positions it as a significant building block in the field of organic synthesis, enabling the construction of complex molecular architectures.

Role as a Versatile Electrophile and Building Block

This compound's electrophilic nature is a key aspect of its reactivity. The electron-withdrawing properties of both the carbonyl and nitrile groups activate the molecule for nucleophilic attack, making it a versatile electrophile in various chemical reactions. google.comherts.ac.uk This reactivity is harnessed in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. impurity.com

One notable application of this compound is in the Passerini three-component reaction (P-3CR). dntb.gov.ua This reaction typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to produce α-acyloxy carboxamides. dntb.gov.ua this compound can serve as the carbonyl component in such reactions. For instance, it has been subjected to Passerini conditions to form α-acyloxy-α-cyanoamides. impurity.com

The utility of this compound extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. ghgprotocol.org For example, it has been reacted with malonyl dichloride to produce four-membered heterocyclic compounds. researchgate.net Furthermore, this compound is a precursor in the multi-gram synthesis of a key fragment of tubulysins, a class of potent cytotoxic peptides with potential anticancer applications. dntb.gov.ua

The reactivity of this compound is also demonstrated in its reactions with organometallic reagents. It was used in the synthesis of cuprate-carbonyl π-complexes through its reaction with lithium dimethylcuprate (Me₂CuLi) in tetrahydrofuran (B95107) (THF). as-1.co.jp

| Reaction Type | Role of this compound | Resulting Product Class | Reference |

| Passerini 3-Component Reaction | Carbonyl Component | α-acyloxy-α-cyanoamides | impurity.com |

| Heterocyclic Synthesis | Reactant | Four-membered heterocycles | researchgate.net |

| Natural Product Synthesis | Precursor | Tubulysin fragment | dntb.gov.ua |

| Organometallic Reaction | Electrophile | Cuprate-carbonyl π-complexes | as-1.co.jp |

Design of New Pharmaceutical Agents

The nitrile group is a significant functional group in many pharmaceutical agents, with over 30 nitrile-containing drugs approved by the FDA. researchgate.net The inclusion of a nitrile can enhance binding affinity to biological targets and improve the pharmacokinetic profile of a drug. researchgate.net this compound, as a nitrile-containing building block, is therefore a valuable tool in the design of new pharmaceutical agents. researchgate.net

Its application has been noted in the synthesis of intermediates for drugs targeting significant diseases. For example, this compound is used to synthesize oxopropanethioamide, a precursor for the manufacture of lanabecestat, an enzyme inhibitor investigated for the treatment of Alzheimer's disease. impurity.comas-1.co.jp It has also been used in the synthesis of a 1,2,4-thiadiazolo[4,5-a]benzimidazole derivative, a class of compounds investigated as proton pump inhibitors. google.com

The structural similarity of this compound to the key metabolite pyruvate (B1213749) can lead to interactions with biological pathways, a characteristic that can be exploited in drug design. frontiersin.org This similarity suggests its potential to interfere with central metabolic processes, which can be a strategy for developing antimicrobial or anticancer agents. frontiersin.org

Environmental Chemistry and Atmospheric Fate Modeling

The release of chemical compounds into the atmosphere necessitates an understanding of their environmental fate, including their atmospheric lifetime, degradation pathways, and potential to contribute to global warming.

Assessment of Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of this compound is primarily determined by its reaction with hydroxyl (OH) radicals, which are considered the "detergent of the atmosphere." researchgate.netharvard.edu Experimental studies using FTIR smog chamber techniques have determined the rate constant for the reaction of this compound with OH radicals to be (3.02 ± 1.11) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.netcolab.ws Based on this reaction rate, the atmospheric lifetime of this compound has been calculated to be approximately 38 days. researchgate.netresearchgate.net

The degradation of this compound in the atmosphere, initiated by OH radicals, leads to the formation of several products. Identified products from its atmospheric degradation include NCC(O)OONO₂, ClC(O)OONO₂, carbon monoxide (CO), and hydrogen cyanide (HCN). researchgate.netresearchgate.net The reaction of this compound with chlorine atoms has also been studied, with a determined rate constant of (1.01 ± 0.26) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.netcolab.ws

| Parameter | Value | Reference |

| Rate constant (k) with OH radicals | (3.02 ± 1.11) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | researchgate.netcolab.ws |

| Atmospheric Lifetime | 38 days | researchgate.netresearchgate.net |

| Degradation Products | NCC(O)OONO₂, ClC(O)OONO₂, CO, HCN | researchgate.netresearchgate.net |

Global Warming Potential (GWP) Considerations

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). wikipedia.org The GWP is influenced by the gas's radiative efficiency and its atmospheric lifetime. wikipedia.org For this compound, the 100-year Global Warming Potential (GWP₁₀₀) has been calculated to be 1. researchgate.netresearchgate.net This low value suggests that this compound's direct contribution to global warming is negligible.

Biochemical Pathway Investigation and Perturbation

This compound's structural analogy to pyruvate, a central molecule in metabolism, makes it a tool for investigating and perturbing biochemical pathways. frontiersin.org

Studies on the impact of nitriles on bacterial communities have shown that this compound can have a lethal effect on certain bacteria. frontiersin.org This toxicity is attributed to its structural similarity to pyruvate, which may lead to interference with central metabolic pathways. frontiersin.org For example, this compound has been observed to inhibit the growth of Gram-negative bacteria like E. coli at certain concentrations. frontiersin.org

In the context of prebiotic chemistry, this compound is considered a potential precursor to molecules essential for the origin of life. nih.gov Experiments have shown that the reaction between ketene (B1206846) and hydrogen cyanide can readily produce this compound at low temperatures, suggesting a plausible route for its formation on the early Earth. nih.gov As a precursor to pyruvate, it could have played a role in the non-enzymatic formation of compounds found in the citric acid cycle. nih.gov

Furthermore, this compound is utilized in the synthesis of molecules designed to interact with specific enzymes. As mentioned previously, it is a building block in the synthesis of an enzyme inhibitor for a potential Alzheimer's disease therapeutic. impurity.comas-1.co.jp This highlights its role as a starting material for creating chemical probes to study enzyme function and for the development of enzyme-targeted therapeutics.

Exploration of Nitrile Stress Management Mechanisms in Bacteria

Catalysis and Process Optimization

This compound serves as a valuable reagent in various catalytic reaction systems, primarily as a source of the cyanide group (-CN). Its application is particularly notable in asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral molecule. thieme-connect.com

One significant application is in the enantioselective synthesis of cyanohydrins. acs.org In these reactions, this compound provides the cyanide anion, which is added to an aldehyde. The use of a chiral catalyst, such as a Ti-salen complex, directs the reaction to favor the formation of one enantiomer over the other. acs.org Similarly, organotin compounds have been used to catalyze the addition of the acyl-cyanide unit from this compound to aldehydes, yielding acylated cyanohydrins with high efficiency.

| Catalytic System | Reactants | Product |

| Ti-salen complex / Tertiary amine | Aromatic/Aliphatic Aldehydes + This compound | S-enantiomer of Cyanohydrin |

| Tributyltin cyanide | Heptanal + This compound | Acylated Cyanohydrin |

This table presents examples of catalytic systems where this compound is utilized as a key reactant.

The chemical reactivity of this compound is influenced by steric interactions, which can be harnessed for optimizing reaction processes. It has been noted that this compound's reactions can be selective, favoring interactions with molecules of a similar size. This property can be advantageous in complex chemical syntheses where selectivity is crucial to avoid unwanted side reactions and improve the yield of the desired product.

In the context of catalysis, steric factors play a critical role in determining the regioselectivity and stereoselectivity of a reaction. The specific size and shape of both the catalyst and the substrate, like this compound, dictate how they interact. By carefully designing catalytic systems that account for these steric constraints, chemists can optimize reaction pathways, leading to more efficient and precise chemical transformations.

Q & A

Q. How to address reproducibility challenges in this compound research across laboratories?

- Methodological Guidance :

- Standardize protocols: Specify solvent purity (e.g., HPLC-grade acetonitrile), temperature (±0.5°C), and humidity controls.

- Use reference materials (e.g., NIST-traceable this compound) and inter-lab comparisons via ring trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro